(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings, and a boronic acid functional group, which is known for its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are known for their mild conditions and high efficiency . The reaction generally requires a palladium catalyst, a base, and a boronic acid or boronate ester as the coupling partner.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The benzimidazole core can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
N-Boc-indole-2-boronic acid: Similar in structure but contains an indole core instead of a benzimidazole.
N-Boc-pyrrole-2-boronic acid: Contains a pyrrole core and is used in similar coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Features a tetrahydropyridine core and is used in metal-catalyzed cross-coupling reactions.
Uniqueness
(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is unique due to its benzimidazole core, which provides additional stability and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high binding affinity and specificity .
Properties
Molecular Formula |
C13H17BN2O4 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
[2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-15-10-6-5-9(14(18)19)7-11(10)16(8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChI Key |
ZTTRGYUXFFLTAS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(N2C(=O)OC(C)(C)C)C)(O)O |
Origin of Product |
United States |
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